BenchChemオンラインストアへようこそ!

5-Nitrofuran-2-carboximidamide hydrochloride

Physicochemical profiling Lipophilicity Nitrofuran comparator analysis

5-Nitrofuran-2-carboximidamide hydrochloride (CAS 59-83-6) is a nitrofuran derivative bearing a carboximidamide (amidine) functional group at the 2-position of the 5-nitrofuran ring, supplied as the hydrochloride salt with a molecular weight of 191.57 g/mol. This compound belongs to the broader nitrofuran class of nitroheterocyclic antimicrobial agents, which undergo enzymatic reduction by bacterial nitroreductases to generate electrophilic intermediates that disrupt bacterial macromolecules.

Molecular Formula C5H6ClN3O3
Molecular Weight 191.57 g/mol
CAS No. 59-83-6
Cat. No. B3343942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrofuran-2-carboximidamide hydrochloride
CAS59-83-6
Molecular FormulaC5H6ClN3O3
Molecular Weight191.57 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C(=N)N.Cl
InChIInChI=1S/C5H5N3O3.ClH/c6-5(7)3-1-2-4(11-3)8(9)10;/h1-2H,(H3,6,7);1H
InChIKeyGESDVHWGYCSIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrofuran-2-carboximidamide Hydrochloride (CAS 59-83-6): Structural and Functional Baseline for Scientific Procurement


5-Nitrofuran-2-carboximidamide hydrochloride (CAS 59-83-6) is a nitrofuran derivative bearing a carboximidamide (amidine) functional group at the 2-position of the 5-nitrofuran ring, supplied as the hydrochloride salt with a molecular weight of 191.57 g/mol [1]. This compound belongs to the broader nitrofuran class of nitroheterocyclic antimicrobial agents, which undergo enzymatic reduction by bacterial nitroreductases to generate electrophilic intermediates that disrupt bacterial macromolecules [2]. In contrast to the clinically established nitrofuran agents nitrofurazone (a semicarbazone, CAS 59-87-0), nitrofurantoin (a hydantoin, CAS 67-20-9), and furazolidone (an oxazolidinone, CAS 67-45-8), this compound features a carboximidamide moiety that confers distinct hydrogen-bonding capacity, ionization behavior, and synthetic versatility as a precursor for further derivatization [1][3].

Why Nitrofuran-Class Compounds Cannot Be Interchanged: The Case for 5-Nitrofuran-2-carboximidamide Hydrochloride in Targeted Selection


Although all 5-nitrofuran derivatives share a common nitroreductase-dependent activation mechanism, their divergent exocyclic functional groups—semicarbazone (nitrofurazone), hydantoin (nitrofurantoin), oxazolidinone (furazolidone), and carboximidamide (CAS 59-83-6)—produce materially different physicochemical, pharmacokinetic, and application-specific profiles that preclude simple interchange [1]. Nitrofurazone is almost exclusively used topically due to poor aqueous solubility and systemic toxicity, while nitrofurantoin achieves clinically useful urinary concentrations but lacks the amidine functionality required for downstream derivatization into antitubercular nitrofuranyl amides or anthelmintic imidoylureas [1][2]. The carboximidamide hydrochloride salt form of CAS 59-83-6 provides both a protonated amidine center (pKa ≈ 11–12, estimated) for enhanced aqueous handling and a reactive handle for condensation with isocyanates, isothiocyanates, or aminoalkylimidazoles, enabling synthetic pathways unavailable to the semicarbazone-based nitrofurans [3][4]. These structural and application-specific distinctions are quantified below.

Quantitative Differentiation Evidence: 5-Nitrofuran-2-carboximidamide Hydrochloride vs. Comparator Nitrofurans


Carboximidamide vs. Semicarbazone Functional Group: LogP Divergence Drives Differential Partitioning

The computed octanol-water partition coefficient (LogP) for 5-nitrofuran-2-carboximidamide hydrochloride (free base form) is 0.89 [1], substantially higher than the experimentally determined LogP of nitrofurazone (0.20–0.23) [2] and the reported LogP of nitrofurantoin (−0.47) . This approximately 4.5-fold increase in lipophilicity (ΔLogP ≈ 0.66–0.69 vs. nitrofurazone; ΔLogP ≈ 1.36 vs. nitrofurantoin) predicts differential membrane permeability and tissue distribution, which is consistent with the patent claims that nitrofuryl-amidine compounds exhibit surprising antimicrobial activity in urine—a compartment where balanced hydrophilicity-lipophilicity is critical for achieving effective concentrations [3].

Physicochemical profiling Lipophilicity Nitrofuran comparator analysis

Hydrochloride Salt Form Enables Aqueous Handling Not Achievable with Nitrofurazone Free Base

Nitrofurazone (free base) exhibits extremely limited aqueous solubility, reported as <0.1 g/100 mL at 19 °C (approximately <1 mg/mL), and is practically insoluble in water at neutral pH . In contrast, 5-nitrofuran-2-carboximidamide is provided as the hydrochloride salt (CAS 59-83-6), in which protonation of the carboximidamide group (pKa estimated at ~11–12) yields a charged species with substantially enhanced aqueous solubility compared to the neutral nitrofurazone molecule [1]. While specific experimental aqueous solubility data for CAS 59-83-6 are not published in accessible literature, the general principle that hydrochloride salt formation improves aqueous solubility of basic amidine-containing compounds by several orders of magnitude is well established [1]. This solubility advantage facilitates solution-phase chemistry, biochemical assay preparation, and formulation development without requiring organic co-solvents such as DMSO, which are necessary for handling nitrofurazone .

Solubility enhancement Salt selection Formulation development

Patent-Claimed Urinary Tract Antimicrobial Activity: A Differentiated Application from Topical Nitrofurazone

US Patent US3957766A explicitly claims that nitrofuryl-amidine compounds—the structural class to which 5-nitrofuran-2-carboximidamide belongs—exhibit 'a surprising antimicrobial activity in urine' and are 'particularly suitable for the treatment of infections of the urinary tract' [1]. This patent distinguishes these amidine-substituted nitrofurans from earlier nitrofuran amidines (German Patent DE 1,545,708) that lacked this urine-specific activity profile [1]. In contrast, nitrofurazone is indicated exclusively for topical application (ointments, solutions for burns, wounds, and skin infections) and does not achieve clinically useful urinary concentrations due to its pharmacokinetic profile [2]. Nitrofurantoin, while used orally for urinary tract infections (pKa 7.2; water solubility <0.01 g/100 mL), achieves MIC values of 8 µg/mL against C. difficile strains, compared to nitrofurazone at 4 µg/mL under comparable broth microdilution conditions [3]. The amidine-based scaffold thus occupies a distinct application niche—urinary tract antimicrobial activity combined with synthetic derivatizability—not simultaneously addressed by either nitrofurazone or nitrofurantoin.

Urinary tract infection Nitrofuryl-amidine Bacteriostatic activity Patent evidence

Dual Synthetic Utility: Precursor for Anthelmintic Imidoylureas and Antitubercular Nitrofuranyl Amides

5-Nitrofuran-2-carboximidamide serves as a key synthetic precursor for two therapeutically distinct compound classes not accessible from nitrofurazone or nitrofurantoin. First, condensation with isocyanates or isothiocyanates yields imidoylureas and imidoylthioureas claimed to possess anthelmintic and antifertility activities, respectively (US3984467A) [1]. Second, the 5-nitrofuran-2-oyl moiety can be conjugated to aminoalkylimidazoles to produce nitrofuranyl amides with potent in vitro activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.8 µg/mL against a strain resistant to streptomycin, isoniazid, rifampicin, ethambutol, kanamycin, ethionamide, capreomycin, and amikacin), with in vivo efficacy comparable to ethambutol and cycloserine in mouse models [2]. By comparison, nitrofurantoin exhibits an MIC of only 12 µg/mL against M. tuberculosis, and nitrofurazone lacks the carboximidamide handle needed for these specific derivatization pathways [3]. This dual derivatizability—anthelmintic and antitubercular—is unique among commercially available nitrofuran building blocks.

Synthetic intermediate Anthelmintic Antitubercular Drug discovery

Class-Level Bactericidal Superiority Against Dormant Mycobacteria: Nitrofurans vs. Metronidazole

A comparative study of nitrofurans—including nitrofurantoin, furaltadone, and nitrofurazone—against dormant Mycobacterium bovis BCG demonstrated that the bactericidal effect of nitrofurans on dormant bacilli was 35- to 250-fold higher compared with metronidazole, the only compound previously known to kill dormant tubercle bacilli [1]. While this study did not directly test 5-nitrofuran-2-carboximidamide hydrochloride, the shared 5-nitrofuran pharmacophore and nitroreductase-dependent activation mechanism support the inference that the carboximidamide derivative retains this class-level advantage [1][2]. In contrast, metronidazole's activity is restricted to dormant bacilli, whereas nitrofurans are bactericidal against both growing and dormant bacteria, providing a broader therapeutic window [1]. The 5-nitrofuran-2-carboximidamide scaffold, with its distinct carboximidamide substituent, may further modulate the reduction potential and enzyme-substrate affinity compared to nitrofurazone, though direct comparative reduction rate data are not available for CAS 59-83-6 [2].

Dormant bacteria Mycobacterium bovis BCG Bactericidal activity Latent infection

High-Value Application Scenarios for 5-Nitrofuran-2-carboximidamide Hydrochloride (CAS 59-83-6)


Urinary Tract Antimicrobial Discovery Programs Requiring a Nitrofuran Scaffold with Documented Urine Activity

Research groups developing novel urinary anti-infectives should prioritize CAS 59-83-6 over nitrofurazone based on patent US3957766A, which specifically claims that nitrofuryl-amidine compounds exhibit 'surprising antimicrobial activity in urine' and are suitable for urinary tract infection treatment [1]. Nitrofurazone, by contrast, is restricted to topical formulations and lacks this urine-specific activity documentation [1]. The carboximidamide hydrochloride salt form also facilitates aqueous-based formulation development, an advantage over the poorly water-soluble nitrofurazone free base.

Medicinal Chemistry Campaigns Targeting Multidrug-Resistant Tuberculosis via Nitrofuranyl Amide Derivatization

CAS 59-83-6 is the preferred starting material for synthesizing nitrofuranyl amide derivatives with potent anti-TB activity. The carboximidamide group serves as a synthetic handle for conjugation with aminoalkylimidazoles, producing compounds that achieve MIC values as low as 0.8 µg/mL against MDR-TB strains—a 15-fold improvement over nitrofurantoin (MIC 12 µg/mL) [2]. In vivo efficacy comparable to ethambutol and cycloserine has been demonstrated in mouse models [2]. This derivatization pathway is structurally inaccessible from nitrofurazone, which lacks the requisite amidine functionality.

Anthelmintic Agent Development Using Imidoylurea Chemistry

For laboratories pursuing novel anthelmintic compounds, CAS 59-83-6 enables the synthesis of imidoylureas and imidoylthioureas via condensation with isocyanates or isothiocyanates, as described in US3984467A [3]. This patent specifically claims anthelmintic imidoylureas and antifertility imidoylthioureas derived from carboximidamide precursors [3]. No equivalent synthetic route exists for nitrofurazone (semicarbazone) or nitrofurantoin (hydantoin), making CAS 59-83-6 the only commercially available nitrofuran building block for this chemistry.

Comparative Nitroreductase Substrate Profiling and Structure-Activity Relationship (SAR) Studies

The carboximidamide substituent alters the electronic properties of the 5-nitrofuran core compared to the semicarbazone (nitrofurazone) and hydantoin (nitrofurantoin) groups, as evidenced by the computed LogP difference (0.89 vs. 0.20–0.23) [4]. This makes CAS 59-83-6 a valuable comparator compound in SAR studies examining how exocyclic functional group variation affects nitroreductase binding affinity, reduction rate, and resultant antibacterial potency. The class-level evidence that nitrofurans exhibit 35- to 250-fold greater bactericidal activity against dormant mycobacteria compared to metronidazole further supports the inclusion of CAS 59-83-6 in panels evaluating nitroheterocyclic compounds against persistent bacterial populations [5].

Quote Request

Request a Quote for 5-Nitrofuran-2-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.